molecular formula C11H13FO3S B14026320 Ethyl 4-fluoro-3-methoxy-5-(methylthio)benzoate

Ethyl 4-fluoro-3-methoxy-5-(methylthio)benzoate

Cat. No.: B14026320
M. Wt: 244.28 g/mol
InChI Key: IBIWXOMWSWQTSD-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-methoxy-5-(methylthio)benzoate is an organic compound with the molecular formula C11H13FO3S It is a derivative of benzoic acid, characterized by the presence of a fluoro, methoxy, and methylthio group on the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-3-methoxy-5-(methylthio)benzoate typically involves the esterification of 4-fluoro-3-methoxy-5-(methylthio)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-3-methoxy-5-(methylthio)benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-3-methoxy-5-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The fluoro and methoxy groups can enhance its binding affinity and specificity, while the methylthio group can modulate its reactivity and stability.

Comparison with Similar Compounds

    Ethyl 4-fluoro-3-methoxybenzoate: Lacks the methylthio group, which may affect its reactivity and biological activity.

    Ethyl 4-fluoro-5-(methylthio)benzoate: Lacks the methoxy group, potentially altering its chemical properties and applications.

    Ethyl 3-methoxy-5-(methylthio)benzoate: Lacks the fluoro group, which can influence its reactivity in substitution reactions.

Uniqueness: Ethyl 4-fluoro-3-methoxy-5-(methylthio)benzoate is unique due to the combination of fluoro, methoxy, and methylthio groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13FO3S

Molecular Weight

244.28 g/mol

IUPAC Name

ethyl 4-fluoro-3-methoxy-5-methylsulfanylbenzoate

InChI

InChI=1S/C11H13FO3S/c1-4-15-11(13)7-5-8(14-2)10(12)9(6-7)16-3/h5-6H,4H2,1-3H3

InChI Key

IBIWXOMWSWQTSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)SC)F)OC

Origin of Product

United States

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